molecular formula C35H45N7O8S B7897263 Rendix

Rendix

Cat. No. B7897263
M. Wt: 723.8 g/mol
InChI Key: XETBXHPXHHOLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rendix is an inactive pro-drug that is converted to dabigatran, the active form, by esterase-catalyzed hydrolysis in the plasma and liver . Dabigatran, the main active principle in plasma, is a rapid-acting competitive and reversible direct inhibitor of thrombin .


Chemical Reactions Analysis

Rendix is a prodrug, which means it undergoes a chemical reaction in the body to become an active drug. This reaction is an esterase-catalyzed hydrolysis that occurs in the plasma and liver .

Scientific Research Applications

  • Dabigatran Etexilate (Rendix) is developed for its potential as an antithrombotic agent. It has been in clinical trials for the prevention of deep vein thrombosis, stroke, and embolism due to atrial fibrillation, as well as for the prevention of secondary venous thromboembolism (Ieko, 2007).

  • The mechanism of Dabigatran Etexilate involves inhibition of thrombin, which plays a crucial role in the coagulation process. By inhibiting thrombin, it helps prevent the formation of clots in the blood vessels.

  • The clinical trials for Rendix have shown promising results in the prevention of various thrombotic conditions. These include phase IIb/III trials for deep vein thrombosis prevention and phase III trials for preventing stroke and embolism in patients with atrial fibrillation.

  • An EU filing for the drug had been made by July 2007, indicating its potential approval and use in European countries for the indicated conditions.

  • Dabigatran Etexilate represents a significant development in anticoagulant therapy, providing an alternative to traditional anticoagulants like warfarin with potentially fewer side effects and no requirement for regular monitoring.

Mechanism of Action

Target of Action

Dabigatran etexilate mesylate, also known as Rendix or Dabigatran etexilate methanesulfonate, primarily targets thrombin , a clotting protein in the blood . Thrombin plays a central role in coagulation and hemostasis, and its inhibition can prevent the formation of blood clots .

Mode of Action

Dabigatran etexilate mesylate is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor, dabigatran . It works by reversibly binding to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . This interaction with its target results in the inhibition of both thrombin activity and generation .

Biochemical Pathways

The action of Dabigatran etexilate mesylate affects the coagulation cascade, a series of biochemical pathways involved in blood clotting . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . It also inhibits thrombin-induced platelet aggregation .

Pharmacokinetics

Dabigatran etexilate mesylate is rapidly absorbed and converted to its active form, dabigatran . The peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours , with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran etexilate mesylate’s action is the prevention of blood clot formation . This anticoagulant effect reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .

Action Environment

The action of Dabigatran etexilate mesylate is influenced by several environmental factors. For instance, fatty foods can delay the intestinal absorption of dabigatran, although the bioavailability of the drug is unaffected . Furthermore, the pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Safety and Hazards

As with all anticoagulant therapies, Rendix carries a risk of bleeding, which may increase with concomitant use of antiplatelet agents, fibrinolytic therapy, heparins, or chronic NSAID use . In case of the need for emergency reversal, idarucizumab is available for use in adult patients .

properties

IUPAC Name

ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETBXHPXHHOLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rendix

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rendix
Reactant of Route 2
Reactant of Route 2
Rendix
Reactant of Route 3
Reactant of Route 3
Rendix
Reactant of Route 4
Reactant of Route 4
Rendix
Reactant of Route 5
Reactant of Route 5
Rendix
Reactant of Route 6
Reactant of Route 6
Rendix

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.